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For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Ethynylquinoline is a versatile heterocyclic building block of significant interest in medicinal

chemistry and materials science. Its rigid, planar quinoline core, combined with the reactive

terminal alkyne functionality, provides a unique scaffold for the synthesis of a diverse array of

complex molecules. This technical guide provides a comprehensive overview of the chemical

properties of 2-ethynylquinoline, including its synthesis, spectroscopic characterization, and

key chemical reactions. Detailed experimental protocols and quantitative data are presented to

facilitate its application in research and development.

Physicochemical and Spectroscopic Properties
2-Ethynylquinoline is a solid at room temperature with a molecular weight of 153.18 g/mol .[1]

Its chemical structure and key identifiers are provided below.

Table 1: Physicochemical Properties of 2-Ethynylquinoline[1]
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Property Value

Molecular Formula C₁₁H₇N

Molecular Weight 153.18 g/mol

IUPAC Name 2-ethynylquinoline

CAS Number 40176-78-1

Canonical SMILES C#CC1=NC2=CC=CC=C2C=C1

InChI Key KLJNCYLWOJPRSX-UHFFFAOYSA-N

Spectroscopic Data
While the specific spectra for 2-ethynylquinoline are not readily available in the public domain,

data for closely related analogs such as 2-chloro-3-ethynylquinoline provide valuable insights

into its expected spectroscopic characteristics.[2]

Table 2: Predicted and Analogous Spectroscopic Data for 2-Ethynylquinoline
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Spectroscopy Predicted/Analogous Data

¹H NMR

The ethynyl proton is expected to appear as a

singlet around δ 3.5 ppm. The aromatic protons

of the quinoline ring will resonate in the region of

δ 7.5-8.4 ppm. For example, in 2-chloro-3-

ethynylquinoline, the ethynyl proton appears at

δ 3.49 ppm (s, 1H), and the quinoline protons

are observed between δ 7.56 and 8.34 ppm.[2]

¹³C NMR

The acetylenic carbons are expected to

resonate around δ 79-84 ppm. The quinoline

carbons will appear in the aromatic region (δ

116-150 ppm). For 2-chloro-3-ethynylquinoline,

the acetylenic carbons are at δ 78.9 and 83.4

ppm, and the quinoline carbons are in the range

of δ 116.2-149.2 ppm.[2]

Infrared (IR)

A characteristic C≡C stretching vibration is

expected around 2100-2260 cm⁻¹. The ≡C-H

stretch should appear around 3300 cm⁻¹.

Aromatic C-H and C=C stretching vibrations will

be present in the 3000-3100 cm⁻¹ and 1400-

1600 cm⁻¹ regions, respectively.

Synthesis of 2-Ethynylquinoline
The most common and efficient method for the synthesis of 2-ethynylquinoline is the

Sonogashira cross-coupling reaction.[3] This reaction typically involves the coupling of a 2-

haloquinoline (e.g., 2-chloroquinoline or 2-bromoquinoline) with a terminal alkyne, often using a

protected alkyne like trimethylsilylacetylene (TMSA) followed by deprotection.[4]

General Experimental Protocol for Sonogashira
Coupling
This protocol is adapted from procedures for similar ethynylquinoline syntheses.[2][5]

Step 1: Sonogashira Coupling of 2-Chloroquinoline with Trimethylsilylacetylene
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Materials: 2-chloroquinoline, trimethylsilylacetylene (TMSA),

bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI),

triethylamine (TEA), and an anhydrous solvent such as toluene or THF.

Procedure:

To a dry, nitrogen-flushed Schlenk flask, add 2-chloroquinoline (1.0 eq.), Pd(PPh₃)₂Cl₂

(0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

Add the anhydrous solvent and degassed TEA (2-5 eq.).

Add TMSA (1.2-1.5 eq.) dropwise to the mixture.

Heat the reaction mixture to 50-80 °C and stir under a nitrogen atmosphere.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Upon completion, cool the reaction to room temperature, dilute with an organic solvent

(e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst.

Wash the filtrate with saturated aqueous ammonium chloride and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude 2-((trimethylsilyl)ethynyl)quinoline by column chromatography on silica

gel.

Step 2: Desilylation to Yield 2-Ethynylquinoline

Materials: 2-((trimethylsilyl)ethynyl)quinoline, a desilylating agent such as potassium

carbonate or tetrabutylammonium fluoride (TBAF), and a solvent like methanol or THF.

Procedure:

Dissolve 2-((trimethylsilyl)ethynyl)quinoline in the chosen solvent.
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Add the desilylating agent (e.g., K₂CO₃ in methanol or TBAF in THF).

Stir the reaction at room temperature and monitor by TLC.

Once the reaction is complete, quench with water and extract the product with an organic

solvent.

Wash the combined organic layers with water and brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purify the final product, 2-ethynylquinoline, by column chromatography or

recrystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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